Chiral Sulfur Center vs. Achiral Perillyl Alcohol
(4R)-Perillyl Phenyl Sulfoxide possesses a stable, tetrahedral sulfur stereocenter with a defined (4R) absolute configuration, enabling precise stereocontrol in asymmetric reactions [1]. In contrast, perillyl alcohol (C10H16O, CAS 536-59-4) is a chiral molecule with stereochemistry arising solely from the isopropenyl-substituted cyclohexene ring; it lacks a sulfoxide moiety and the associated sulfur-centered chirality, thereby offering a different and generally less predictable stereochemical influence when used as a building block or auxiliary .
| Evidence Dimension | Chiral Center Type and Stereochemical Versatility |
|---|---|
| Target Compound Data | One stable sulfur stereocenter with defined (4R) configuration; sulfoxide group can act as a chiral auxiliary in asymmetric transformations |
| Comparator Or Baseline | Perillyl alcohol: chiral center on carbon framework only; sulfoxide auxiliary function absent |
| Quantified Difference | Not applicable (qualitative structural difference) |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
The defined sulfur stereochemistry provides a distinct and predictable chiral environment essential for asymmetric induction in synthetic chemistry, a capability not offered by perillyl alcohol.
- [1] Kuujia. (4R)-Perillyl Phenyl Sulfoxide (CAS 1246812-26-9). View Source
